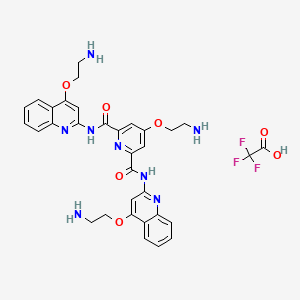

Pyridostatin Trifluoroacetate

Descripción general

Descripción

Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .

Molecular Structure Analysis

The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis

Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .Aplicaciones Científicas De Investigación

DNA Damage and Cancer Cell Growth Arrest : Rodriguez et al. (2012) demonstrated that Pyridostatin Trifluoroacetate induces DNA damage in human cancer cells, causing growth arrest. This is achieved by targeting gene bodies containing clusters of sequences with a propensity for G-quadruplex formation, thereby modulating gene expression, including the proto-oncogene SRC (Rodriguez et al., 2012).

Synthesis of Novel Derivatives : Ibrahim and Behbehani (2021) established an efficient high-pressure-assisted protocol for synthesizing novel pyrido[1,2-b][1,2,4]triazine and pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives, using Pyridostatin Trifluoroacetate as a catalyst (Ibrahim & Behbehani, 2021).

Stabilizing Telomeric DNA G-Quadruplexes : Koirala et al. (2011) used Pyridostatin to promote the folding of telomeric G-quadruplexes, which can have potential applications in cancer treatment, as these structures are not extended by telomerase, an enzyme over-expressed in many cancer cells (Koirala et al., 2011).

Recognition of G-Quadruplex Structures : Wang et al. (2015) found that Pyridostatin derivatives selectively stabilize different forms of human telomeric G-quadruplex structures, indicating their role in developing novel anti-cancer agents (Wang et al., 2015).

RNA vs. DNA G-Quadruplex Structures : Rocca et al. (2017) researched the selectivity of a Pyridostatin derivative towards RNA over DNA G-quadruplex structures, providing insights into molecular dynamics and docking simulations (Rocca et al., 2017).

Complement Inhibition in Disease Pathogeneses : Zhang et al. (2018) identified Pyridostatin as a new complement inhibitor, which could have implications in treating diseases where excessive complement activation is a significant contributor (Zhang et al., 2018).

Molecular Recognition of G-Quadruplex Structures : Liu et al. (2022) presented structures that show how Pyridostatin and its derivatives specifically bind to G-quadruplex structures, offering insights into improving the selectivity and affinity for these structures (Liu et al., 2022).

Anti-tumor Activities Against BRCA1/2-Deficient Tumors : Groelly et al. (2022) demonstrated that Pyridostatin exhibits high activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors resistant to PARP inhibitors. This research suggests Pyridostatin's potential in cancer treatment (Groelly et al., 2022).

Inhibition of Bcl-2 Expression : Feng et al. (2016) designed a Pyridostatin analog that stabilizes G-quadruplexes and significantly suppresses Bcl-2 transcriptional activation, implying potential as an efficient Bcl-2 inhibitor and anticancer drug (Feng et al., 2016).

Propiedades

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridostatin Trifluoroacetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)